![molecular formula C20H18N4S B2561677 (2E)-4-phenyl-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477288-06-5](/img/structure/B2561677.png)
(2E)-4-phenyl-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
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Overview
Description
2,4,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It’s an aromatic amine that is commercially interesting as a precursor to dyes .
Synthesis Analysis
The synthesis of 2,4,6-Trimethylaniline involves selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline .Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylaniline can be represented by the SMILES stringCc1cc(C)c(N)c(C)c1
. Chemical Reactions Analysis
Trimethylaniline is a building block to a variety of bulky ligands. Condensation with glyoxal gives the 1,2-diimine ligands .Physical And Chemical Properties Analysis
2,4,6-Trimethylaniline has a molar mass of 135.21 g/mol and a density of 0.963 g/mL . It has a melting point of -4.9 °C and a boiling point of 233 °C .Scientific Research Applications
- Emerging tools include:
- This reaction provides a method for selectively obtaining aryl-cyanamides, which have applications in organic synthesis and materials science .
- Advantages and disadvantages of various materials are considered in designing effective removal strategies .
Bioremediation of Cyanide Compounds
Selective Formation of Monosubstituted Aryl-Cyanamide
Cyanide Gas Elimination Methods
Electrocoagulation for Cyanide Removal
Resource Recovery from Cyanide Treatment
Omics Approaches in Cyanide Biodegradation
Safety and Hazards
properties
IUPAC Name |
(2E)-4-phenyl-N-(2,4,6-trimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-9-14(2)19(15(3)10-13)24-23-17(11-21)20-22-18(12-25-20)16-7-5-4-6-8-16/h4-10,12,24H,1-3H3/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFZLPJCFPMXOP-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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